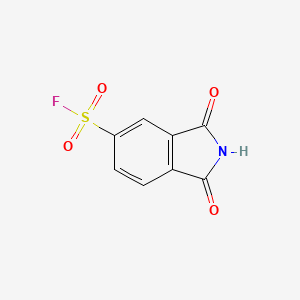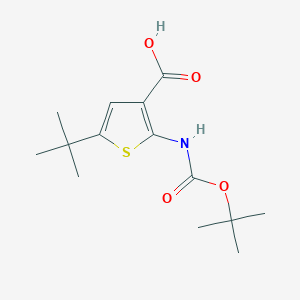
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a notable compound in the field of organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The preparation of this compound typically involves multiple steps of synthesis, often starting with the formation of intermediates such as pyrazole derivatives and thiophene compounds. These intermediates are then coupled using appropriate reagents under controlled conditions, such as anhydrous solvents and specific temperatures, to yield the final product. For instance, a common synthetic route may involve the alkylation of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with an ethyl halide, followed by the reaction with 2,6-difluorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for efficiency and cost-effectiveness. This often involves batch or continuous flow processes, utilizing catalysts and automated systems to ensure high yield and purity. The reaction conditions, such as pressure, temperature, and solvent choice, are meticulously controlled to enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: : This compound is reactive in various organic reactions, such as oxidation, reduction, and substitution.
Oxidation: : Under strong oxidizing conditions, the thiophene ring may be converted into sulfoxide or sulfone derivatives.
Reduction: : The reduction of this compound can affect the pyrazole ring or the difluorophenyl group, potentially leading to various partially hydrogenated derivatives.
Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, depending on the specific reaction being performed.
Major Products Formed from These Reactions: : Products include oxidized derivatives of the thiophene ring, hydrogenated pyrazole derivatives, and various substituted products on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: : In biological research, derivatives of this compound can be used as probes to study enzymatic reactions or as potential therapeutic agents due to their ability to interact with specific biological targets.
Medicine: : In medicine, the compound's derivatives may exhibit pharmacological activity, making them candidates for drug development. They may possess anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific structural modifications.
Industry: : Industrial applications may include the development of novel materials with specific physical or chemical properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets through its diverse functional groups. For instance, the difluorophenyl group may engage in halogen bonding or π-π interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with DNA/RNA, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, such as other pyrazole-based or thiophene-containing ureas, 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea stands out due to its combination of functional groups, which provide a unique profile of reactivity and biological activity.
List of Similar Compounds
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2,6-dichlorophenyl)urea
1-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea
Eigenschaften
IUPAC Name |
1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c20-14-2-1-3-15(21)18(14)23-19(26)22-7-8-25-17(12-4-5-12)10-16(24-25)13-6-9-27-11-13/h1-3,6,9-12H,4-5,7-8H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFZVXDXRCTALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[(1R,2S,4S)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2907962.png)
![N-(2-oxothiolan-3-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2907965.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2907966.png)

![(E)-N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2907969.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}acetamide](/img/structure/B2907970.png)
![1,3-Dibromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B2907974.png)
![N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2907975.png)




![5-[(2-Methylphenyl)amino]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2907984.png)
![tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate](/img/structure/B2907985.png)
